

The Dawn of a Novel Antitumor Antibiotic: Unearthing Coriolin

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Compound of Interest

Compound Name: Coriolin

Cat. No.: B1246448

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In the late 1960s, a team of Japanese scientists led by Tomio Takeuchi and Hamao Umezawa embarked on a search for new bioactive compounds from Basidiomycetes, a class of fungi. This endeavor led to the landmark discovery of **Coriolin**, a novel sesquiterpenoid antibiotic with significant antitumor properties. Isolated from the culture broth of the fungus *Coriolus consors*, **Coriolin** emerged as a promising candidate for cancer chemotherapy, sparking further research into its derivatives and mechanism of action. This technical guide delves into the early seminal studies that defined the discovery, isolation, characterization, and initial biological evaluation of **Coriolin**.

Isolation and Purification of Coriolin

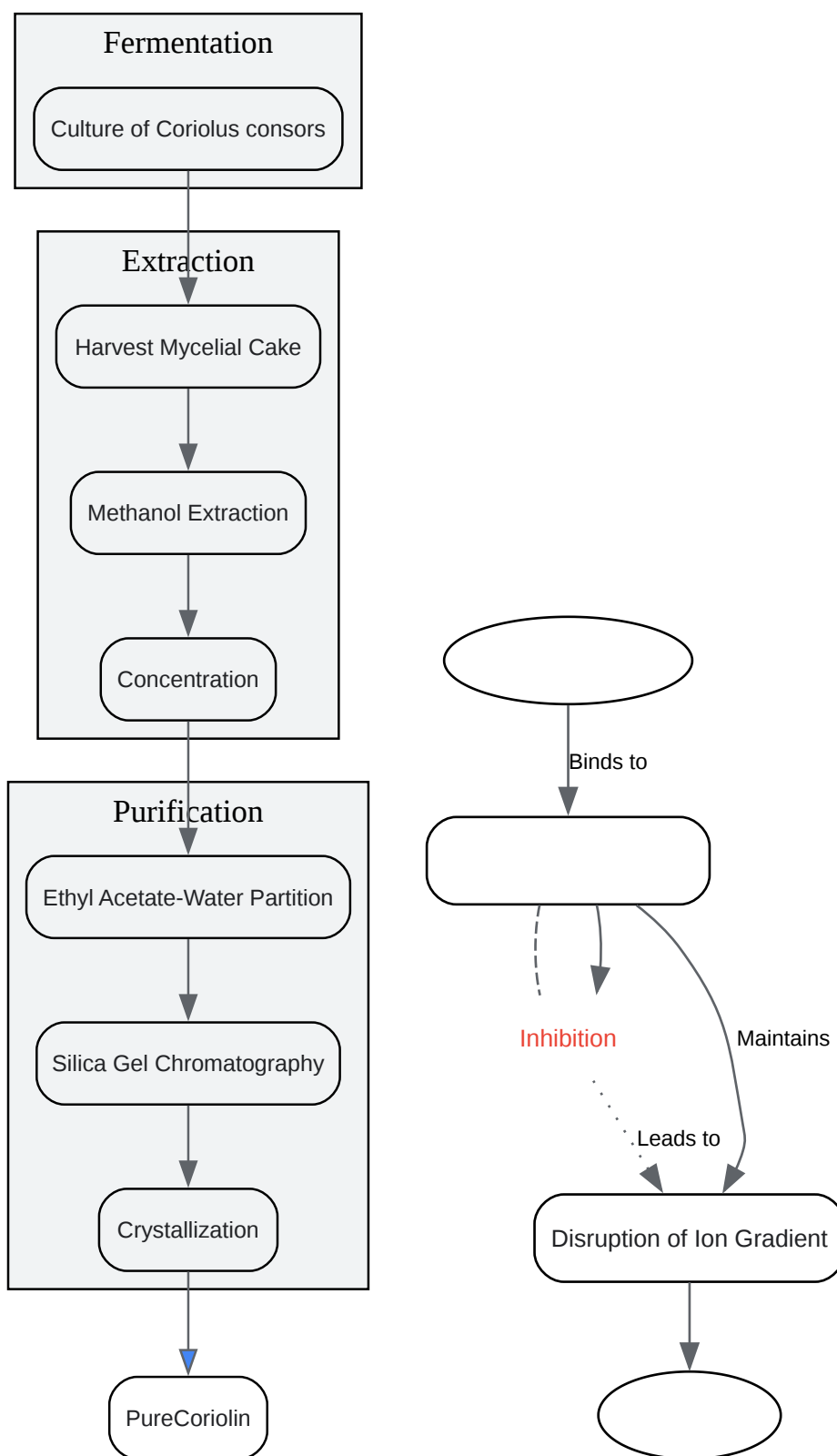
The pioneering work by Takeuchi et al. in 1969 laid the foundation for **Coriolin** research. The team cultivated *Coriolus consors* in a specialized medium and subsequently isolated the active compound from the mycelial cake.^[1] The following protocol outlines the initial isolation and purification process.

Experimental Protocol: Isolation of Coriolin

- **Fermentation:** *Coriolus consors* was cultured under aeration in a medium containing glucose, peptone, and yeast extract. The fermentation was carried out for several days to allow for the production of **Coriolin**.
- **Extraction:** The mycelial cake was harvested and extracted with methanol. The methanolic extract was then concentrated under reduced pressure.

- **Solvent Partitioning:** The concentrated extract was partitioned between ethyl acetate and water. The active compound, being lipophilic, was concentrated in the ethyl acetate layer.
- **Chromatography:** The ethyl acetate extract was subjected to column chromatography on silica gel, eluting with a gradient of benzene and acetone. This step was crucial for separating **Coriolin** from other metabolites.
- **Crystallization:** The fractions containing **Coriolin** were combined, concentrated, and crystallized from a mixture of ethyl acetate and hexane to yield purified **Coriolin** as colorless crystals.

The following diagram illustrates the workflow for the isolation and purification of **Coriolin**.



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References

- 1. pubs.acs.org [pubs.acs.org]
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